SCH-1473759 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

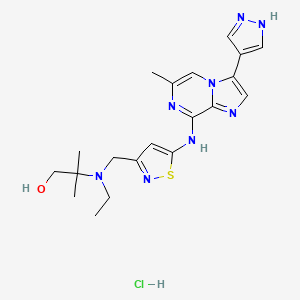

2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8OS.ClH/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18;/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAZMWNWFHDNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: SCH-1473759 Hydrochloride Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor primarily targeting Aurora kinases A and B, crucial regulators of mitotic progression. This document provides a comprehensive overview of its mechanism of action, detailing its inhibitory profile, effects on cellular signaling, and preclinical efficacy. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility. Signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding of its molecular interactions and experimental design.

Core Mechanism of Action: Aurora Kinase Inhibition

This compound exerts its primary pharmacological effect through the potent inhibition of Aurora kinases A and B. These serine/threonine kinases are key orchestrators of cell division, and their dysregulation is frequently observed in various malignancies, making them attractive targets for cancer therapy.

1.1. Biochemical Activity

In biochemical assays, SCH-1473759 demonstrates low nanomolar inhibitory potency against both Aurora A and Aurora B.[1] It directly binds to these kinases, as evidenced by its dissociation constants (Kd).[1]

Table 1: Biochemical Inhibition of Aurora Kinases by SCH-1473759

| Target | IC50 (nM) | Kd (nM) |

| Aurora A | 4[1] | 20[1] |

| Aurora B | 13[1] | 30[1] |

1.2. Signaling Pathway

The inhibition of Aurora A and B by SCH-1473759 disrupts the normal progression of mitosis. Aurora A is critical for centrosome maturation and separation, as well as for the assembly of a functional bipolar spindle. Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

Kinase Selectivity Profile

To assess its specificity, SCH-1473759 was profiled against a panel of kinases. While its primary targets are Aurora A and B, it also exhibits inhibitory activity against a limited number of other kinases at nanomolar concentrations.

2.1. Off-Target Activities

SCH-1473759 has been shown to inhibit members of the Src family of kinases, as well as Checkpoint kinase 1 (Chk1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1]

Table 2: Off-Target Kinase Inhibition by SCH-1473759

| Target | IC50 (nM) |

| Src family kinases | <10[1] |

| Chk1 | 13[1] |

| VEGFR2 | 1[1] |

| IRAK4 | 37[1] |

2.2. Kinome-Wide Selectivity

Importantly, SCH-1473759 demonstrates a high degree of selectivity. It did not show significant activity (IC50 > 1000 nM) against 34 other kinases from different families within the kinome, underscoring its focused inhibitory profile.[1]

In Vitro Efficacy

The potent inhibition of key mitotic kinases by SCH-1473759 translates into effective anti-proliferative activity in various cancer cell lines.

3.1. Cell Proliferation

SCH-1473759 inhibits the proliferation of a broad range of tumor cell lines derived from various tissues, including breast, ovarian, prostate, lung, colon, brain, gastric, renal, skin, and leukemia.[1]

Table 3: Anti-proliferative Activity of SCH-1473759 in Cancer Cell Lines

| Cell Line | Tissue of Origin | IC50 (nM) |

| HCT116 | Colon | 6[1] |

| A2780 | Ovary | <5[1] |

| LNCaP | Prostate | <5[1] |

| N87 | Gastric | <5[1] |

| Molt4 | Leukemia | <5[1] |

| K562 | Leukemia | <5[1] |

| CCRF-CEM | Leukemia | <5[1] |

In Vivo Preclinical Studies

The anti-tumor activity of SCH-1473759 has been evaluated in human tumor xenograft models, demonstrating its potential for in vivo efficacy.

4.1. Xenograft Models

In mice bearing established A2780 ovarian tumor xenografts, SCH-1473759 administered intraperitoneally (i.p.) resulted in dose- and schedule-dependent tumor growth inhibition (TGI).

Table 4: In Vivo Efficacy of SCH-1473759 in an A2780 Xenograft Model

| Dose and Schedule | Tumor Growth Inhibition (TGI) on Day 16 |

| 5 mg/kg (i.p., bid), continuous | 50% |

| 10 mg/kg (i.p., bid), 5 days on/5 days off | 69% |

4.2. Combination Therapy

The efficacy of SCH-1473759 is enhanced when used in combination with taxanes. The most significant potentiation of anti-tumor activity was observed when SCH-1473759 was administered 12 hours after taxane treatment.[1]

Experimental Protocols

5.1. Aurora Kinase Assays

-

Platform: Low protein binding 384-well plates.

-

Compound Preparation: SCH-1473759 is serially diluted in 100% DMSO.

-

Aurora A Assay Reaction Mix:

-

Enzyme: 8 nM Aurora A

-

Substrate: 100 nM Tamra-PKAtide

-

ATP: 25 µM

-

DTT: 1 mM

-

Kinase Buffer

-

-

Aurora B Assay Reaction Mix:

-

Enzyme: 26 nM Aurora B

-

Substrate: 100 nM Tamra-PKAtide

-

ATP: 50 µM

-

DTT: 1 mM

-

Kinase Buffer

-

-

Data Analysis: Dose-response curves are generated from inhibition data in duplicate from 8-point serial dilutions.

5.2. Cell Proliferation Assay

-

Cell Plating: Cells are seeded in triplicate in 96-well plates at densities ranging from 625 to 3,750 cells per well.

-

Treatment: Cells are treated with various concentrations of SCH-1473759 (final DMSO concentration of 0.1%).

-

Incubation: One plate is stained at time zero, and a second plate is incubated for 72 hours at 37°C.

-

Staining: Cells are fixed and stained with a solution containing Hoechst 33342 dye (1,000 nM) for 30 minutes.

-

Imaging: After washing with PBS, 15 immunofluorescence images are captured per well at 10x magnification using an automated fluorescent microscope.

-

Analysis: Cell count is determined based on nuclear staining, and IC50 values are calculated from the dose-response curves.

Conclusion

This compound is a potent and selective inhibitor of Aurora kinases A and B with demonstrated anti-proliferative activity in a wide range of cancer cell lines and in vivo efficacy in preclinical tumor models. Its well-defined mechanism of action and favorable selectivity profile make it a valuable tool for cancer research and a potential candidate for further drug development, particularly in combination with other anti-cancer agents like taxanes. The detailed protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound.

References

SCH-1473759 Hydrochloride: A Comprehensive Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-1473759 hydrochloride is a potent small molecule inhibitor with a primary activity against Aurora kinases, key regulators of cell division. Its multifaceted targeting profile, encompassing other critical oncogenic kinases, positions it as a compound of significant interest in cancer research and drug development. This in-depth technical guide provides a comprehensive overview of the target profile of this compound, detailing its binding affinities, inhibitory concentrations, and the signaling pathways it modulates. The information presented herein is intended to support further investigation and application of this compound in preclinical and clinical research.

Quantitative Target Profile

The inhibitory activity and binding affinity of this compound have been characterized against a panel of protein kinases. The quantitative data are summarized in the tables below for clear comparison.

In Vitro Inhibitory Activity

| Target | IC50 (nM) | Reference |

| Aurora A | 4 | [1][2] |

| Aurora B | 13 | [1][2] |

| Src family kinases | <10 | [1][2] |

| Chk1 | 13 | [1][2] |

| VEGFR2 | 1 | [1][2] |

| IRAK4 | 37 | [1][2] |

| 34 other kinases | >1000 | [1][2] |

Binding Affinity

| Target | Kd (nM) | Reference |

| Aurora A | 20 | [1][2] |

| Aurora B | 30 | [1][2] |

Cellular Activity

| Cell Line | Assay | IC50 (nM) | Reference |

| HCT116 | Cell Proliferation | 6 | [1][2] |

| A2780, LNCap, N87, Molt4, K562, CCRF-CEM | Cell Proliferation | <5 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Provided below are the experimental protocols for the key assays cited.

Aurora A and Aurora B Kinase Assays[1]

These assays were performed in low protein binding 384-well plates.

-

Compound Dilution: SCH-1473759 was diluted in 100% DMSO to the desired concentrations.

-

Reaction Mixture:

-

Aurora A Assay: Each reaction contained 8 nM Aurora A enzyme, 100 nM Tamra-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer.

-

Aurora B Assay: Each reaction consisted of 26 nM Aurora B enzyme, 100 nM Tamra-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.

-

-

Data Analysis: Dose-response curves were generated from inhibition data in duplicate from 8-point serial dilutions of SCH-1473759.

HCT116 Cell Proliferation Assay[1]

-

Cell Plating: HCT116 cells were plated at a density ranging from 625 to 3,750 cells per well.

-

Compound Treatment: Cells were treated in triplicate with SCH-1473759 at a final DMSO concentration of 0.1%.

-

Incubation: A plate was stained at the beginning of the study (time zero), and a second plate was incubated for 72 hours at 37°C.

-

Staining: Cells were fixed with a fixation solution containing 1,000 nM Hoechst 33342 dye and incubated for 30 minutes.

-

Imaging: After removing the fixation solution and washing twice with PBS, 15 immunofluorescence images were captured at 10X magnification using an automated fluorescent microscope.

In Vivo Xenograft Model[2]

The anti-tumor efficacy of SCH-1473759 was evaluated in mice with established A2780 ovarian tumor xenografts.

-

Dosing and Schedule:

-

10 mg/kg administered intraperitoneally twice daily (bid).

-

20 mg/kg administered intraperitoneally once daily (qd).

-

100 mg/kg administered on days 0, 4, and 7.

-

60 mg/kg administered on days 0, 4, and 7.

-

Note: Detailed experimental protocols for the Src family, Chk1, VEGFR2, and IRAK4 kinase assays used to determine the specific IC50 values for this compound were not available in the public domain search results. The following sections on signaling pathways provide a general overview of the cascades these kinases are involved in.

Signaling Pathways

The inhibitory profile of this compound suggests its potential to modulate multiple oncogenic signaling pathways. The following diagrams illustrate the canonical pathways of its primary and secondary targets.

Aurora Kinase Signaling Pathway

Caption: Inhibition of Aurora A and B by SCH-1473759 disrupts mitosis.

Src Family Kinase Signaling Pathway

Caption: SCH-1473759 inhibits Src signaling, affecting cell growth.

Chk1 Signaling Pathway in DNA Damage Response

Caption: SCH-1473759 blocks Chk1, impairing DNA damage checkpoints.

VEGFR2 Signaling Pathway in Angiogenesis

Caption: Inhibition of VEGFR2 by SCH-1473759 can suppress angiogenesis.

IRAK4 Signaling in Innate Immunity

Caption: SCH-1473759 may modulate inflammatory responses via IRAK4.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against Aurora kinases and other key regulators of cancer cell proliferation, survival, and angiogenesis. Its ability to engage multiple oncogenic pathways simultaneously presents a compelling rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide provides a foundational understanding of its target profile, offering valuable data and methodologies to guide future research and development efforts. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising compound.

References

Unveiling the Off-Target Kinase Profile of SCH-1473759 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-1473759 hydrochloride is a potent small molecule inhibitor primarily targeting Aurora kinases, critical regulators of mitotic progression. While its efficacy against these primary targets is well-documented, a thorough understanding of its off-target kinase activity is paramount for a comprehensive assessment of its therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the known off-target kinase interactions of SCH-1473759, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been quantified against its primary targets, Aurora A and Aurora B, as well as several other kinases. The following tables summarize the available data on its binding affinity (Kd) and half-maximal inhibitory concentration (IC50).

Table 1: On-Target Kinase Activity of this compound

| Target Kinase | IC50 (nM) | Kd (nM) |

| Aurora A | 4[1] | 20[1] |

| Aurora B | 13[1] | 30[1] |

Table 2: Off-Target Kinase Activity of this compound

| Off-Target Kinase | IC50 (nM) |

| Src family kinases | <10[1] |

| Chk1 | 13[1] |

| VEGFR2 | 1[1] |

| IRAK4 | 37[1] |

It has been reported that this compound does not exhibit significant activity (IC50 > 1000 nM) against a panel of 34 other kinases from various families within the kinome[1]. However, a comprehensive public list of these kinases is not currently available.

Experimental Protocols

The determination of the inhibitory activity of this compound involves various kinase assay methodologies. Below are detailed descriptions of the general protocols employed for assessing the activity against its known on- and off-target kinases.

Aurora A and Aurora B Kinase Assays

A common method for determining the IC50 values for Aurora kinases involves a fluorescence-based assay.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. Inhibition of the kinase results in a decrease in the fluorescent signal.

Materials:

-

Recombinant human Aurora A or Aurora B enzyme

-

Fluorescently labeled peptide substrate (e.g., TAMRA-PKAtide)

-

ATP

-

DTT

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted in DMSO)

-

384-well low-volume assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

For the Aurora A assay, prepare a reaction mixture containing 8 nM Aurora A, 100 nM TAMRA-PKAtide, 25 µM ATP, and 1 mM DTT in kinase buffer.[1]

-

For the Aurora B assay, prepare a reaction mixture containing 26 nM Aurora B, 100 nM TAMRA-PKAtide, 50 µM ATP, and 1 mM DTT in kinase buffer.[1]

-

Add the serially diluted inhibitor to the assay plate.

-

Add the reaction mixture to the wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.

Src Family Kinase Assay (General Protocol)

A common method for assessing Src kinase activity is the ADP-Glo™ Kinase Assay.

Principle: This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, leading to a lower luminescent signal.

Materials:

-

Recombinant Src kinase

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well assay plates

-

Luminometer

Procedure:

-

Add diluted this compound and Src kinase to the wells of the assay plate.

-

Initiate the reaction by adding the substrate and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values from the dose-response curves.

Chk1 Kinase Assay (General Protocol)

Similar to the Src kinase assay, the ADP-Glo™ Kinase Assay can be adapted for Chk1.

Principle: This assay measures the ADP generated from the Chk1-catalyzed phosphorylation of a substrate.

Materials:

-

Recombinant Chk1 kinase

-

Substrate (e.g., CHKtide)

-

ATP

-

Kinase buffer

-

This compound

-

ADP-Glo™ Assay components

-

Assay plates

-

Luminometer

Procedure:

-

Dispense diluted this compound and Chk1 kinase into the assay plate.

-

Add the substrate and ATP to start the reaction.

-

Incubate for a defined period.

-

Add ADP-Glo™ Reagent to terminate the reaction and consume unused ATP.

-

Add Kinase Detection Reagent to produce luminescence in proportion to the ADP generated.

-

Measure the luminescent signal.

-

Generate dose-response curves to determine the IC50 value.

VEGFR2 Kinase Assay (General Protocol)

A common method for VEGFR2 is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, and streptavidin-allophycocyanin (SA-APC) binds to the biotin tag. This brings the europium donor and APC acceptor into close proximity, generating a FRET signal.

Materials:

-

Recombinant VEGFR2 kinase

-

Biotinylated substrate (e.g., biotin-poly-Glu-Tyr)

-

ATP

-

Kinase buffer

-

This compound

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay plates

-

TR-FRET-capable plate reader

Procedure:

-

Add this compound, VEGFR2 kinase, and the biotinylated substrate to the assay plate.

-

Initiate the reaction by adding ATP.

-

Incubate to allow for phosphorylation.

-

Add the europium-labeled antibody and SA-APC detection reagents.

-

Incubate to allow for binding.

-

Measure the TR-FRET signal.

-

Calculate IC50 values from the resulting dose-response data.

IRAK4 Kinase Assay (General Protocol)

The LanthaScreen™ Eu Kinase Binding Assay is a suitable method for determining IRAK4 inhibition.

Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by an inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.

Materials:

-

Recombinant IRAK4 kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Fluorescently labeled kinase tracer

-

Kinase buffer

-

This compound

-

Assay plates

-

FRET-capable plate reader

Procedure:

-

Add serially diluted this compound to the assay plate.

-

Add a mixture of IRAK4 kinase and the Eu-anti-tag antibody.

-

Add the fluorescent tracer to all wells.

-

Incubate at room temperature for 60 minutes.

-

Read the FRET signal on a plate reader.

-

Determine the IC50 value from the inhibitor titration curve.

Visualizing Workflows and Pathways

General Kinase Inhibition Assay Workflow

The following diagram illustrates a generalized workflow for determining the IC50 of a kinase inhibitor.

Caption: Generalized workflow for IC50 determination.

Signaling Pathways of Off-Target Kinases

The off-target kinases of SCH-1473759 are involved in various critical cellular signaling pathways. Understanding these pathways provides context for the potential biological consequences of off-target inhibition.

VEGFR2 Signaling Pathway

Caption: Simplified VEGFR2 signaling cascade.

Src Family Kinase Signaling

Caption: Overview of Src family kinase signaling.

Discussion

The data presented in this guide highlight that this compound is a multi-kinase inhibitor. While its primary targets are Aurora A and B, it demonstrates potent, low nanomolar inhibition of the Src family kinases, Chk1, and VEGFR2, and moderate inhibition of IRAK4.

The off-target activities of SCH-1473759 have significant implications for its therapeutic application. Inhibition of VEGFR2, a key mediator of angiogenesis, could contribute to the anti-tumor efficacy of the compound. Similarly, targeting the Src family kinases, which are often overactive in cancer and play roles in proliferation, survival, and metastasis, may provide additional therapeutic benefits. Inhibition of Chk1, a critical component of the DNA damage response, could sensitize cancer cells to DNA-damaging agents. However, these off-target effects could also contribute to the overall toxicity profile of the compound.

The lack of a publicly available, comprehensive kinase panel screening for SCH-1473759 represents a knowledge gap. Such a screen would provide a more complete understanding of its selectivity and help to predict potential on- and off-target toxicities with greater accuracy.

Conclusion

This compound is a potent inhibitor of Aurora kinases with significant off-target activity against several other important cancer-related kinases. This polypharmacology may contribute to its overall anti-neoplastic effects but also necessitates careful consideration of its potential side-effect profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the complex pharmacology of this compound. Future studies focusing on a comprehensive kinome-wide selectivity profile will be invaluable in fully elucidating the therapeutic potential and risks associated with this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of SCH-1473759 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, with significant activity against both Aurora A and Aurora B. These serine/threonine kinases are key regulators of mitosis, and their dysregulation is frequently implicated in tumorigenesis. Consequently, Aurora kinases have emerged as promising targets for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a representative of the pyrazolo[1,5-a]pyrimidine class of Aurora kinase inhibitors. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways and workflows are presented to serve as a valuable resource for researchers in the field of oncology drug discovery.

Discovery and Rationale

The discovery of this compound stems from research efforts targeting the critical role of Aurora kinases in cell cycle progression. Overexpression of Aurora kinases, particularly Aurora A and B, is a common feature in a wide range of human cancers and is often associated with chromosomal instability and poor prognosis. This established link to cancer biology made them attractive targets for the development of small-molecule inhibitors.

The core chemical scaffold of SCH-1473759, the pyrazolo[1,5-a]pyrimidine ring system, has been a fruitful starting point for the development of various kinase inhibitors. Structure-activity relationship (SAR) studies on this scaffold have demonstrated that substitutions at key positions can modulate potency and selectivity against different kinases. The development of SCH-1473759 likely involved the iterative optimization of a lead compound, focusing on enhancing its inhibitory activity against Aurora kinases while maintaining a favorable pharmacological profile.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions |

| IC50 (Aurora A) | 4 nM[1][2][3][4] | In vitro kinase assay |

| IC50 (Aurora B) | 13 nM[1][2][3][4] | In vitro kinase assay |

Table 1: In Vitro Inhibitory Potency of this compound

| Cell Line | Assay Type | Endpoint | Result |

| Various Human Cancer Cell Lines | Proliferation Assay | GI50 | Sub-micromolar activity |

| HCT-116 (Colon Cancer) | Apoptosis Assay | Induction of apoptosis | Demonstrated |

| HCT-116 (Colon Cancer) | Cell Cycle Analysis | G2/M arrest, polyploidy | Observed |

Table 2: Cellular Activity of this compound

| Xenograft Model | Dosing Regimen | Outcome |

| Human Tumor Xenografts in Mice | Intraperitoneal administration | Significant tumor growth inhibition |

Table 3: In Vivo Efficacy of this compound

Synthesis of this compound

The synthesis of this compound is based on the construction of the core pyrazolo[1,5-a]pyrimidine scaffold, followed by functionalization. While the exact, detailed protocol for SCH-1473759 is proprietary, the general synthetic strategies for this class of compounds are well-documented in the chemical literature, particularly in patents filed by the discovering organization. The following represents a plausible synthetic route based on these publications.

The synthesis likely commences with the condensation of a substituted 3-aminopyrazole with a β-ketoester or a similar 1,3-dielectrophilic species to form the pyrazolo[1,5-a]pyrimidine core. Subsequent functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwald aminations, would be employed to introduce the side chains necessary for potent Aurora kinase inhibition. The final step would involve salt formation with hydrochloric acid to yield the hydrochloride salt, which often improves the compound's solubility and stability.

A general workflow for the synthesis is depicted below:

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Aurora A and Aurora B kinases.

Materials:

-

Recombinant human Aurora A and Aurora B kinases

-

Fluorescently labeled peptide substrate (e.g., Kemptide)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

384-well microplates

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted compound.

-

Initiate the kinase reaction by adding a mixture of the respective Aurora kinase and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HeLa)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Luminometer or spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human tumor cells for implantation

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Calculate the tumor growth inhibition for the treatment group compared to the control group.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the catalytic activity of Aurora kinases A and B. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately apoptosis in cancer cells.

Aurora A Signaling: Aurora A is primarily involved in centrosome maturation and separation, as well as the formation of the bipolar spindle during prophase and metaphase. Inhibition of Aurora A by SCH-1473759 leads to defects in these processes, resulting in mitotic arrest.

Aurora B Signaling: Aurora B is a component of the chromosomal passenger complex (CPC) and plays a crucial role in ensuring correct chromosome-microtubule attachments and the spindle assembly checkpoint (SAC). Inhibition of Aurora B disrupts the proper alignment of chromosomes at the metaphase plate and can lead to aneuploidy and cell death.

Caption: Simplified signaling pathways of Aurora A and B and the inhibitory effect of SCH-1473759.

Conclusion

This compound is a potent dual inhibitor of Aurora kinases A and B, demonstrating significant anti-proliferative and anti-tumor activity. Its discovery highlights the therapeutic potential of targeting Aurora kinases in oncology. The pyrazolo[1,5-a]pyrimidine scaffold serves as a versatile platform for the design of potent and selective kinase inhibitors. The detailed experimental protocols and biological data presented in this guide provide a valuable resource for researchers working on the development of novel anti-cancer agents targeting the Aurora kinase family. Further research into the clinical efficacy and safety of SCH-1473759 and related compounds is warranted.

References

- 1. Koha online catalog › Details for: Aurora Kinase inihibitors: identification, structure- activity relationship studies and molecular modeling of substituted Pyrazola (1. 5-a) pyrimidine scaffold [library.kuvempu.ac.in]

- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies | MDPI [mdpi.com]

- 4. Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)−1-(5-methylpyridin-2-yl)−1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a new potential PET agent for imaging of IRAK4 enzyme in neuroinflammation [scholarworks.indianapolis.iu.edu]

SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to support researchers and drug development professionals in their exploration of this compound for oncology research.

Chemical Structure and Properties

While a definitive public domain chemical structure and IUPAC name for this compound remain to be fully elucidated in publicly available literature, it has been described as an acyclic amino alcohol derivative with an imidazo[1,2-a]pyrazine core.[1] The following table summarizes its known chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1094067-13-6 | [2] |

| Molecular Formula | C20H27ClN8OS | [2] |

| Molecular Weight | 463.00 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | -20°C (powder) or -80°C (in solvent) | [2] |

Mechanism of Action: Inhibition of Aurora Kinases

This compound exerts its biological effects through the potent inhibition of Aurora kinases A and B.[4] These kinases are key regulators of cell division, with distinct roles in mitosis.

-

Aurora A Kinase: Primarily involved in centrosome maturation and separation, as well as the formation of the bipolar mitotic spindle.

-

Aurora B Kinase: A component of the chromosomal passenger complex (CPC), it is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

By inhibiting both Aurora A and B, SCH-1473759 disrupts the mitotic process, leading to defects in spindle formation, chromosome segregation, and ultimately, cell death in rapidly dividing cancer cells.

Signaling Pathway

The following diagram illustrates the central role of Aurora kinases in mitosis and the point of intervention for this compound.

Biological Activity

In Vitro Kinase Inhibition

This compound is a highly potent inhibitor of Aurora A and Aurora B kinases, with inhibitory concentrations in the low nanomolar range.

| Target | IC50 |

| Aurora A | 4 nM |

| Aurora B | 13 nM |

Data sourced from MedchemExpress.

Cellular Activity

The compound has demonstrated significant anti-proliferative activity against a variety of human cancer cell lines. Of note is its potent activity against the HCT116 colorectal carcinoma cell line.

| Cell Line | IC50 |

| HCT116 | 6 nM |

Data sourced from MedchemExpress.

Experimental Protocols

The following sections provide generalized protocols for key assays used to characterize the activity of this compound. These should be adapted and optimized for specific experimental conditions.

In Vitro Aurora Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions to achieve the desired concentration range.

-

Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute purified recombinant Aurora A or Aurora B kinase in the reaction buffer.

-

Prepare a substrate solution (e.g., Kemptide) and an ATP solution in the reaction buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted this compound solutions.

-

Add the diluted kinase to each well.

-

Initiate the kinase reaction by adding the ATP and substrate mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction using a suitable reagent (e.g., a solution containing EDTA).

-

-

Signal Detection and Analysis:

-

Detect the product of the kinase reaction using a suitable method, such as a luminescence-based assay that measures ADP production (e.g., ADP-Glo™).

-

Measure the signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay (HCT116)

This protocol outlines a method to assess the anti-proliferative effects of this compound on the HCT116 colon cancer cell line.

Methodology:

-

Cell Culture and Plating:

-

Culture HCT116 cells in a suitable medium (e.g., McCoy's 5A supplemented with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using trypsin and resuspend in fresh medium.

-

Count the cells and adjust the density to seed approximately 2,000-5,000 cells per well in a 96-well plate.

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plate for 72 hours.

-

-

Viability Assessment:

-

Add a cell viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, to each well.

-

Incubate for 2-4 hours to allow for the conversion of the reagent by viable cells.

-

If using MTT, solubilize the formazan crystals with a suitable solvent (e.g., DMSO or Sorenson's buffer).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a potent and valuable research tool for investigating the role of Aurora kinases in cancer biology and for the preclinical evaluation of Aurora kinase inhibition as a therapeutic strategy. Its high potency and well-defined mechanism of action make it a suitable compound for a wide range of in vitro and in vivo studies. Further research to fully elucidate its chemical structure and to explore its therapeutic potential in various cancer models is warranted.

References

- 1. 8-Bromo-6-chloroimidazo[1,2-a]pyrazine | 76537-19-4 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-[5-(3,5-Difluorobenzyl)-1h-Indazol-3-Yl]-2-[(4-Hydroxycyclohexyl)amino]-4-(4-Methylpiperazin-1-Yl) Benzamide | C32H36F2N6O2 | CID 25176165 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SCH-1473759 Hydrochloride (CAS Number: 1094067-13-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them a compelling target for anticancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and toxicological data. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development efforts.

Introduction

This compound, a compound based on an imidazo[1,2-a]pyrazine core, has been identified as a sub-nanomolar inhibitor of both Aurora A and Aurora B kinases.[1] These kinases are essential for the proper execution of cell division, with Aurora A being involved in centrosome maturation and separation, and bipolar spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Inhibition of these kinases by SCH-1473759 leads to mitotic arrest and subsequent apoptosis in cancer cells, demonstrating its potential as a therapeutic agent. This document synthesizes the available technical data on this compound to serve as a detailed resource for the scientific community.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the potent inhibition of Aurora A and Aurora B kinases.[2] The inhibition of these kinases disrupts the orderly progression of mitosis, leading to endoreduplication and apoptosis.

Signaling Pathway

The primary signaling pathway affected by SCH-1473759 is the Aurora kinase pathway, which is central to the regulation of the cell cycle, specifically during mitosis.

In Vitro Activity

Kinase Inhibition

This compound demonstrates potent inhibitory activity against Aurora A and Aurora B kinases. It also shows activity against other kinases at slightly higher concentrations.

| Target Kinase | IC50 (nM) | Kd (nM) |

| Aurora A | 4[2] | 20[2] |

| Aurora B | 13[2] | 30[2] |

| Src family kinases | <10[2] | - |

| Chk1 | 13[2] | - |

| VEGFR2 | 1[2] | - |

| IRAK4 | 37[2] | - |

Table 1: In vitro kinase inhibitory activity of SCH-1473759.

Cell Proliferation

The compound effectively inhibits the proliferation of various human cancer cell lines, with particularly high potency in hematological and solid tumors.

| Cell Line | Cancer Type | IC50 (nM) |

| HCT116 | Colon | 6[2] |

| A2780 | Ovarian | <5[2] |

| LNCaP | Prostate | <5[2] |

| N87 | Gastric | <5[2] |

| Molt4 | Leukemia | <5[2] |

| K562 | Leukemia | <5[2] |

| CCRF-CEM | Leukemia | <5[2] |

Table 2: Anti-proliferative activity of SCH-1473759 in various cancer cell lines.

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of SCH-1473759.

| Dose and Schedule | Tumor Growth Inhibition (TGI) |

| 5 mg/kg (ip, bid), continuous | 50% on day 16[2] |

| 10 mg/kg (ip, bid), intermittent (5 days on/5 days off) | 69% on day 16[2] |

Table 3: In vivo anti-tumor efficacy of SCH-1473759 in a human tumor xenograft model.

Pharmacokinetics and Toxicology

Pharmacokinetics

Qualitative pharmacokinetic studies have been conducted in several species.

| Species | Clearance | Half-life | Tissue Distribution |

| Rodents | High[2] | Moderate[2] | High[2] |

| Dog | Moderate[2] | Moderate[2] | High[2] |

| Monkey | Moderate[2] | Moderate[2] | High[2] |

Table 4: Summary of qualitative pharmacokinetic properties of SCH-1473759.

Toxicology

The compound has been reported to be well-tolerated at therapeutic doses in preclinical models.[2] A formal toxicological profile with specific data such as LD50 is not publicly available. The provided Material Safety Data Sheet (MSDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Experimental Protocols

Aurora Kinase Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of SCH-1473759 against Aurora A and B kinases.

Detailed Steps:

-

Compound Preparation: Serially dilute this compound in 100% DMSO to achieve a range of desired concentrations.

-

Reaction Setup: In a low protein binding 384-well plate, add the diluted compound.

-

Reagent Addition:

-

Reaction Initiation: Start the kinase reaction by adding ATP to a final concentration of 25 µM for Aurora A and 50 µM for Aurora B.[2]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as fluorescence polarization to detect the phosphorylation of the Tamra-PKAtide substrate.

-

Data Analysis: Generate dose-response curves from the inhibition data (in duplicate) and calculate the IC50 values.

Cell Proliferation Assay (HCT116)

This protocol describes a method to assess the anti-proliferative effects of SCH-1473759 on the HCT116 colon cancer cell line.

Detailed Steps:

-

Cell Seeding: Plate HCT116 cells in 96-well plates at a density of 625 to 3,750 cells per well and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells in triplicate with various concentrations of SCH-1473759, ensuring a final DMSO concentration of 0.1%.[2]

-

Incubation: Incubate the plates for 72 hours at 37°C. A zero-hour plate should be stained at the start of the study for baseline cell count.[2]

-

Fixation and Staining: Fix the cells with a fixation solution containing 1,000 nM Hoechst 33342 dye and incubate for 30 minutes.[2]

-

Washing: Remove the fixation solution and wash the cells twice with PBS.[2]

-

Imaging: Capture 15 immunofluorescence images per well at 10x magnification using an automated fluorescent microscope.[2]

-

Data Analysis: Analyze the images to determine the cell count in each well. Plot the cell viability against the compound concentration to determine the IC50 value.

Synthesis

The core of SCH-1473759 is an imidazo[1,2-a]pyrazine scaffold. While a specific, detailed synthesis protocol for this compound is not publicly available, the synthesis of related imidazo[1,2-a]pyrazine derivatives typically involves the condensation of a 2-aminopyrazine derivative with an α-haloketone. Further modifications would be required to introduce the specific side chains present in SCH-1473759.

Conclusion

This compound is a highly potent inhibitor of Aurora kinases with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated in vivo efficacy in preclinical tumor models. Its favorable, albeit qualitatively described, pharmacokinetic profile across multiple species suggests its potential for further development. The detailed in vitro and in vivo data, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising anticancer agent. Further studies are warranted to establish a comprehensive toxicological profile and to elucidate the detailed metabolic fate of the compound.

References

SCH-1473759 Hydrochloride: A Potent Aurora Kinase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases A and B, critical regulators of mitotic progression.[1] Dysregulation of Aurora kinases is a common feature in many human cancers, leading to genomic instability and uncontrolled cell proliferation. This has positioned Aurora kinases as attractive targets for therapeutic intervention. SCH-1473759 has demonstrated significant anti-proliferative activity across a broad range of cancer cell lines and has shown efficacy in preclinical in vivo models, both as a single agent and in combination with other chemotherapeutic agents. This technical guide provides a comprehensive overview of the preclinical data and methodologies related to this compound, intended to facilitate further cancer research and drug development efforts.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of Aurora A and Aurora B kinases. These serine/threonine kinases play essential roles in various stages of mitosis.

-

Aurora A is crucial for centrosome maturation and separation, as well as the assembly of a bipolar spindle.

-

Aurora B , a component of the chromosomal passenger complex, is vital for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.

Inhibition of Aurora A and B by SCH-1473759 disrupts these processes, leading to mitotic arrest, endoreduplication (the replication of the genome in the absence of cell division), and ultimately, apoptosis in cancer cells. A key cellular phenotype observed upon treatment with SCH-1473759 is the accumulation of cells with a DNA content greater than 4N, a hallmark of Aurora kinase inhibition.[1]

Signaling Pathway

The following diagram illustrates the central role of Aurora A and B kinases in mitosis and the point of intervention for SCH-1473759.

Caption: Inhibition of Aurora A and B by SCH-1473759 disrupts mitosis, leading to apoptosis.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC₅₀ (nM) | Binding Affinity (Kd, nM) |

| Aurora A | 4 | 20 |

| Aurora B | 13 | 30 |

| Src family kinases | <10 | Not Reported |

| Chk1 | 13 | Not Reported |

| VEGFR2 | 1 | Not Reported |

| IRAK4 | 37 | Not Reported |

Data compiled from publicly available information.

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HCT116 | Colon | 6 |

| A2780 | Ovarian | <5 |

| LNCaP | Prostate | <5 |

| N87 | Gastric | <5 |

| Molt4 | Leukemia | <5 |

| K562 | Leukemia | <5 |

| CCRF-CEM | Leukemia | <5 |

This is a partial list of sensitive cell lines. SCH-1473759 has shown activity against a broad panel of tumor cell lines.

Table 3: In Vivo Anti-tumor Efficacy in Human Tumor Xenograft Models

| Dosing Schedule | Tumor Growth Inhibition (TGI) |

| 5 mg/kg, i.p., twice daily (continuous) | 50% on day 16 |

| 10 mg/kg, i.p., twice daily (5 days on, 5 days off) | 69% on day 16 |

Efficacy was also shown to be enhanced when combined with taxanes.[1]

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Aurora Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of SCH-1473759 against Aurora A and B kinases.

Caption: A generalized workflow for determining the IC₅₀ of SCH-1473759 against Aurora kinases.

Methodology:

-

Compound Preparation: Prepare a series of dilutions of this compound in 100% DMSO.

-

Reaction Setup: In a 384-well plate, combine the kinase buffer, the appropriate concentration of recombinant Aurora A or Aurora B enzyme, and a fluorescently labeled peptide substrate (e.g., Tamra-PKAtide).

-

Compound Addition: Add the diluted SCH-1473759 or DMSO (vehicle control) to the wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the fluorescence signal. The degree of substrate phosphorylation is proportional to the fluorescence intensity.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of SCH-1473759 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTT, XTT, or a resazurin-based reagent) to each well and incubate according to the manufacturer's instructions.

-

Absorbance Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by non-linear regression analysis.

Cell Cycle Analysis for Polyploidy

This protocol describes the use of flow cytometry to analyze the DNA content of cells treated with SCH-1473759 to detect the induction of polyploidy.

Methodology:

-

Cell Treatment: Culture cancer cells in the presence of SCH-1473759 or vehicle control for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Store the fixed cells at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Gate on the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in different phases of the cell cycle (sub-G1, G1, S, G2/M) and to identify the population of cells with >4N DNA content.

In Vivo Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of SCH-1473759 in an immunodeficient mouse model.

Caption: A generalized workflow for assessing the in vivo efficacy of SCH-1473759.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound (formulated in an appropriate vehicle) via the desired route (e.g., intraperitoneal injection) according to the specified dosing schedule. The control group receives the vehicle only.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.

-

Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to determine the anti-tumor efficacy of the compound.

Conclusion

This compound is a valuable research tool for investigating the role of Aurora kinases in cancer. Its potent and selective inhibitory activity, coupled with its demonstrated anti-proliferative and anti-tumor effects, makes it a compelling compound for further preclinical and potentially clinical investigation. The information and protocols provided in this guide are intended to support the scientific community in advancing our understanding of Aurora kinase inhibition as a therapeutic strategy in oncology.

References

Methodological & Application

Application Notes and Protocols for SCH-1473759 Hydrochloride in In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SCH-1473759 hydrochloride is a potent inhibitor of Aurora kinases, with IC50 values of 4 nM and 13 nM for Aurora A and Aurora B, respectively[1][2]. Aurora kinases are crucial serine/threonine kinases that regulate various stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity is frequently observed in various human cancers, making them attractive targets for cancer therapy. SCH-1473759 has demonstrated anti-proliferative activity against a wide range of tumor cell lines[1][3]. This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Kd (nM) |

| Aurora A | 4[1][2] | 20[1][3] |

| Aurora B | 13[1][2] | 30[1][3] |

| Src family kinases | <10[1][3] | Not Reported |

| Chk1 | 13[1][3] | Not Reported |

| VEGFR2 | 1[1][3] | Not Reported |

| IRAK4 | 37[1][3] | Not Reported |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Tissue of Origin | IC50 (nM) |

| HCT116 | Colon | 6[1][3] |

| A2780 | Ovary | <5[1][3] |

| LNCaP | Prostate | <5[1][3] |

| N87 | Gastric | <5[1][3] |

| Molt4 | Leukemia | <5[1][3] |

| K562 | Leukemia | <5[1][3] |

| CCRF-CEM | Leukemia | <5[1][3] |

Signaling Pathways and Experimental Workflows

Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition by SCH-1473759.

Figure 2: General Experimental Workflow for In Vitro Characterization of SCH-1473759.

Experimental Protocols

In Vitro Aurora Kinase Inhibition Assay

This protocol is adapted from a general kinase assay procedure and can be used to determine the IC50 of this compound against Aurora A and Aurora B kinases.

Materials:

-

Recombinant human Aurora A and Aurora B enzymes

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Fluorescently labeled peptide substrate (e.g., TAMRA-PKAtide)

-

This compound

-

100% DMSO

-

Low protein binding 384-well plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

-

Reaction Setup:

-

Aurora A Assay: In each well, combine 8 nM Aurora A enzyme, 100 nM TAMRA-PKAtide, and 25 µM ATP in kinase buffer.

-

Aurora B Assay: In each well, combine 26 nM Aurora B enzyme, 100 nM TAMRA-PKAtide, and 50 µM ATP in kinase buffer.

-

-

Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the reaction wells. The final DMSO concentration should be consistent across all wells and typically below 1%.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Measure the fluorescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay) in HCT116 Cells

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on the HCT116 human colon carcinoma cell line.

Materials:

-

HCT116 cells

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[4][5].

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Immunofluorescence Assay for Histone H3 Phosphorylation

This protocol details the immunofluorescent detection of phosphorylated histone H3 at serine 10 (p-H3-Ser10), a downstream marker of Aurora B activity, in cells treated with this compound.

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10) antibody

-

Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips or in an appropriate imaging plate and allow them to attach. Treat the cells with various concentrations of this compound for a desired period (e.g., 24 hours).

-

Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 15 minutes at room temperature.

-

Blocking: Wash the cells twice with PBS and then block with 1% BSA in PBS for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-p-H3-Ser10 antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting and Imaging: Wash the cells twice with PBS. Mount the coverslips onto microscope slides with an anti-fade mounting medium. Acquire images using a fluorescence microscope. The intensity of the p-H3-Ser10 signal is expected to decrease with increasing concentrations of this compound.

References

Application Notes and Protocols for SCH-1473759 Hydrochloride, a Potent Aurora Kinase Inhibitor

For Research Use Only.

Introduction

SCH-1473759 hydrochloride is a potent, sub-nanomolar inhibitor of Aurora A and Aurora B kinases, crucial serine/threonine kinases that regulate mitotic progression.[1][2] Aurora kinases are frequently overexpressed in various human cancers, making them attractive targets for cancer therapy. Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[1][3] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to assess its anti-proliferative, cell cycle, and apoptotic effects.

Mechanism of Action

This compound primarily targets Aurora A and Aurora B kinases. Aurora A is essential for centrosome maturation and separation, as well as for proper spindle assembly. Aurora B, a component of the chromosomal passenger complex, is critical for chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. By inhibiting both kinases, SCH-1473759 disrupts multiple stages of mitosis, leading to mitotic catastrophe and subsequent cell death.[3][4]

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.

| Target | IC50 (nM) |

| Aurora A | 4 |

| Aurora B | 13 |

| Table 1: Biochemical inhibitory activity of SCH-1473759.[2][5] |

| Cell Line | Tissue Origin | IC50 (nM) |

| HCT116 | Colon | 6 |

| A2780 | Ovarian | <5 |

| LNCaP | Prostate | <5 |

| N87 | Gastric | <5 |

| Molt4 | Leukemia | <5 |

| K562 | Leukemia | <5 |

| CCRF-CEM | Leukemia | <5 |

| Table 2: Anti-proliferative activity of SCH-1473759 in various cancer cell lines.[5] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of SCH-1473759 on cancer cell proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A2780)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of SCH-1473759 in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of SCH-1473759 to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with SCH-1473759.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of SCH-1473759 for 24-48 hours.

-

Harvest cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.[6][7]

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to detect and quantify apoptosis induced by SCH-1473759.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with SCH-1473759 for 48-72 hours.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[8][9]

Caption: Workflow for the Annexin V/PI apoptosis assay.

Troubleshooting

-

Low signal in proliferation assays: Ensure optimal cell seeding density and health. Check the expiration date and proper storage of reagents.

-

High background in flow cytometry: Optimize washing steps to remove unbound antibodies or dyes. Ensure proper gating to exclude debris and cell aggregates.

-

Inconsistent results: Maintain consistent cell culture conditions, passage numbers, and reagent concentrations across experiments.

Conclusion

This compound is a valuable research tool for studying the roles of Aurora kinases in cell cycle regulation and oncology. The provided protocols offer a foundation for investigating the cellular effects of this potent inhibitor. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

References

- 1. SCH 1473759, a novel Aurora inhibitor, demonstrates enhanced anti-tumor activity in combination with taxanes and KSP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. adooq.com [adooq.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. ashpublications.org [ashpublications.org]

Application Notes and Protocols: Using SCH-1473759 Hydrochloride in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data for SCH-1473759 hydrochloride in the HCT116 human colorectal carcinoma cell line has not been published. This compound has been described as a potent inhibitor of Aurora kinases. Therefore, this document provides representative data and protocols for other well-characterized Aurora kinase inhibitors in HCT116 cells to serve as a comprehensive guide for experimental design and execution. The methodologies and expected outcomes are based on the known mechanism of action of Aurora kinase inhibitors.

Introduction

This compound is a small molecule inhibitor targeting Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis. Aurora kinases, particularly Aurora A and Aurora B, are frequently overexpressed in human cancers, including colorectal cancer, making them attractive targets for therapeutic intervention. Inhibition of Aurora kinases disrupts several mitotic processes, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. In cancer cells, this disruption typically leads to mitotic catastrophe, endoreduplication, and subsequent apoptosis.

The HCT116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research. These cells are microsatellite unstable and possess a wild-type p53 status, although p53-null isogenic lines are also available, providing a valuable tool for studying p53-dependent cellular responses to anticancer agents.

This document outlines the anticipated effects of this compound on HCT116 cells based on data from other Aurora kinase inhibitors and provides detailed protocols for key in vitro experiments to assess its efficacy.

Data Presentation: Efficacy of Representative Aurora Kinase Inhibitors in HCT116 Cells

The following tables summarize the quantitative data for several known Aurora kinase inhibitors in HCT116 cells. This information can be used to establish a baseline for the expected potency and cellular effects of this compound.

Table 1: Cytotoxicity of Aurora Kinase Inhibitors in HCT116 Cells

| Compound | Assay Type | IC50 | Reference |

| AZD1152 (Barasertib) | Clonogenic Assay | 20 nM | |

| Danusertib (PHA-739358) | Proliferation Assay | 31 nM | [1] |

| AT9283 | Proliferation Assay | < 1 µM | [2] |

| VX-680 (Tozasertib) | Proliferation Assay | Not specified, induces apoptosis at 1-40 µM | [3] |

| Alisertib (MLN8237) | Proliferation Assay | 0.06 to > 5 µM | [4] |

Table 2: Cell Cycle Effects of Aurora Kinase Inhibitors in HCT116 Cells

| Compound | Concentration | Treatment Duration | Effect | Reference |

| AZD1152 (Barasertib) | 100 nM | Not specified | Induction of polyploidy | |

| AT9283 | 100 nM | 24 hours | Endoreduplication | [5] |

| ENMD-2076 | 5 µM | Not specified | G2/M arrest | [6] |

| Alisertib (MLN8237) | Not specified | 48 hours | G2/M arrest followed by increased aneuploidy | [4] |